molecular formula C9H8BrIOS B14036912 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

Cat. No.: B14036912
M. Wt: 371.03 g/mol
InChI Key: NPYYSRWODZIZAR-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is a versatile chemical building block designed for research applications in organic synthesis and medicinal chemistry. Its structure incorporates three key reactive sites: a bromo group, an iodo group, and a mercapto (thiol) group attached to a propan-2-one backbone, enabling diverse chemical transformations and interactions. The compound's primary research value lies in its application as a key intermediate in complex organic synthesis. The iodine atom on the aromatic ring is highly amenable to nucleophilic aromatic substitution, and its superior leaving group ability compared to bromine allows for selective functionalization. The thiol group can undergo oxidation to form disulfides or participate in covalent bonding with thiol groups in proteins, making this compound valuable for studying enzyme inhibition and protein modification. The α-brominated ketone moiety is a reactive handle for further nucleophilic substitution reactions. In biological research, the mechanism of action is often attributed to the reactivity of the mercapto group, which can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or the study of biochemical pathways. The presence of iodine may also influence binding affinities through halogen bonding interactions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or any form of human consumption. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H8BrIOS

Molecular Weight

371.03 g/mol

IUPAC Name

1-bromo-1-(4-iodo-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3

InChI Key

NPYYSRWODZIZAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)S)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

Starting Materials and Precursors

Common starting materials include:

  • 4-iodo-3-nitrophenol or related phenolic derivatives for subsequent substitution reactions.
  • Thiolating agents such as thiourea or sodium hydrosulfide for introducing the mercapto group.
  • Alpha-bromination reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) for the bromination of the propan-2-one side chain.

Detailed Synthetic Routes

Route 1: Thiolation Followed by Alpha-Bromination
  • Thiolation of 4-iodo-3-hydroxyphenyl derivative :
    The mercapto group is introduced by nucleophilic substitution of a hydroxyl or nitro group with a sulfur nucleophile (e.g., thiourea) under basic conditions, yielding 4-iodo-3-mercaptophenyl intermediate.

  • Alpha-Bromination of the propan-2-one side chain :
    The ketone side chain is introduced or already present on the aromatic ring. Bromination at the alpha position is achieved using phosphorus tribromide or NBS in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to avoid overbromination.

  • Purification :
    The product is purified by recrystallization or chromatography to isolate pure this compound.

Route 2: Direct Halogenation of the Propan-2-one Phenyl Derivative

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Thiolation Thiourea, base (e.g., NaOH), solvent (EtOH) 50-80 °C 70-85 Nucleophilic substitution on aromatic ring
Alpha-bromination Phosphorus tribromide or NBS, inert solvent 0 to 25 °C 65-80 Controlled to avoid polybromination
Purification Recrystallization or column chromatography Ambient - Ensures high purity

Note: Exact yields depend on scale and purity of reagents.

Mechanistic Insights

  • The thiolation step proceeds via nucleophilic aromatic substitution, where the sulfur nucleophile attacks the electron-deficient aromatic carbon bearing a leaving group (e.g., hydroxyl or nitro), facilitated by the activating effect of the iodine substituent.

  • The alpha-bromination involves enolization of the ketone followed by electrophilic bromination at the alpha carbon. The presence of electron-withdrawing iodine and mercapto groups influences the enolization equilibrium and reactivity.

Comparative Analysis of Preparation Methods

Feature Route 1: Thiolation then Bromination Route 2: Bromination of Preformed Ketone
Stepwise Complexity Two distinct steps One-step bromination on complex substrate
Control over Substitution High, allows selective thiolation Requires careful control to avoid side reactions
Yield Moderate to high Moderate
Scalability Good for lab scale Potentially more challenging due to sensitivity
Purification Straightforward May require more rigorous purification

Summary and Recommendations

  • The most reliable preparation method for this compound involves a stepwise approach starting with the introduction of the mercapto group on the iodophenyl precursor, followed by controlled alpha-bromination of the propan-2-one side chain.

  • Use of phosphorus tribromide or N-bromosuccinimide as brominating agents under mild conditions is recommended to achieve selective alpha-bromination without affecting the aromatic iodine or thiol groups.

  • Reaction conditions should be optimized to maintain the integrity of sensitive functional groups and to maximize yield.

  • Purification via recrystallization or chromatography is essential to obtain the compound in high purity suitable for further synthetic applications.

Chemical Reactions Analysis

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its halogen and mercapto groups. These functional groups can form covalent bonds or strong non-covalent interactions with enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Bromo-3-(4-iodophenyl)propan-2-one

  • Molecular Formula : C₉H₈BrIO
  • Molecular Weight : 338.97 g/mol
  • Key Features : Lacks the 3-mercapto group but retains bromine and iodine substituents.
  • Properties : Predicted boiling point: 332.7±22.0°C ; density: 1.980±0.06 g/cm³ .
  • Applications: Primarily used as a synthetic intermediate.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Molecular Weight : 301.18 g/mol
  • Key Features: A chalcone derivative with a propenone backbone and bromine substitution. Synthesized via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
  • Applications: Studied for crystallographic properties and nonlinear optical behavior. The α,β-unsaturated ketone system enables conjugation, differing from the saturated propan-2-one structure of the target compound .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₀BrClO
  • Molecular Weight : 261.54 g/mol
  • Key Features : Chloro and methyl substituents instead of iodo and mercapto.
  • Properties : SMILES: CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl .
  • Reactivity: The electron-withdrawing chlorine may direct electrophilic substitution differently compared to iodine.

2-Bromo-1-(4-methoxyphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • Key Features : Methoxy (-OCH₃) group at the para position.
  • Applications : The methoxy group’s electron-donating nature increases ring activation, contrasting with the deactivating iodine and mercapto groups in the target compound. This affects reactivity in substitution reactions .

1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Features : Hydroxyl (-OH) instead of mercapto (-SH).
  • Properties : Predicted acidity (pKa ≈ 9.22) due to the hydroxyl group, which may enhance solubility in polar solvents compared to the mercapto analogue .

Structural and Functional Analysis

Substituent Effects

  • Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius increases molecular weight and polarizability, beneficial in crystallographic studies for heavy-atom phasing .
  • Mercapto (-SH) vs. Hydroxyl (-OH) : The mercapto group’s lower electronegativity enhances nucleophilicity, enabling thiol-ene reactions or metal coordination (e.g., with transition metals).
  • Methoxy (-OCH₃) vs. Methyl (-CH₃) : Methoxy is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas methyl provides steric effects without significant electronic modulation.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one C₉H₈BrIOS 339.03 -I, -Br, -SH Not reported ~1.98 (predicted)
1-Bromo-3-(4-iodophenyl)propan-2-one C₉H₈BrIO 338.97 -I, -Br 332.7±22.0 1.980±0.06
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 -Br, -CH₃, -C₆H₅ Not reported Not reported
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.54 -Br, -Cl, -CH₃ Not reported Not reported
1-Bromo-1-(4-hydroxyphenyl)propan-2-one C₉H₉BrO₂ 229.07 -Br, -OH 312.9±27.0 1.545±0.06

Biological Activity

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is a halogenated organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound comprises a bromo group, an iodo group, and a mercapto group, which are pivotal in its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H8BrIOS, with a molar mass of 371.03 g/mol. The presence of the mercapto group (–SH) is particularly significant as it can form covalent bonds with thiol groups in proteins, leading to various biological effects such as enzyme inhibition and modulation of protein functions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

Enzyme Inhibition : The mercapto group can interact with cysteine residues in enzymes, leading to their inhibition. This interaction is crucial in biochemical pathways where specific enzyme activity is necessary for cellular function.

Reactive Oxygen Species (ROS) Modulation : Compounds containing thiol groups are known to exhibit antioxidant properties, potentially reducing oxidative stress within cells. This could have implications for diseases associated with oxidative damage.

Halogen Bonding : The iodo group may enhance the binding affinity of the compound to biological targets through halogen bonding interactions, which can improve specificity in biological assays.

Comparative Activity Data

The following table summarizes the biological activities of structurally similar compounds:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
1-Chloro-1-(4-bromophenyl)propan-2-oneAntibacterialMIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli
1-(2-Iodo-3-mercaptophenyl)propan-2-oneAntifungalActive against various fungal strains
4-Iodo-thiophenolAntioxidantExhibits protective effects against oxidative stress

Case Studies

In a recent investigation into the antimicrobial properties of related monomeric alkaloids, compounds exhibiting structural similarities to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed complete bactericidal effects within eight hours against S. aureus and E. coli .

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via bromination of a propan-2-one precursor bearing the 4-iodo-3-mercaptophenyl substituent. Key steps include:

  • Halogenation: Use of brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DCM) under controlled temperatures (0–5°C) to minimize side reactions .
  • Protection of thiol group: The mercapto (-SH) group requires protection (e.g., with trityl or acetyl groups) during bromination to prevent oxidation or undesired thiol-bromine interactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures enhances purity .

Basic: How is the structural confirmation of this compound achieved experimentally?

Methodological Answer:

  • X-ray crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) are common for brominated ketones, with C-Br and C-I bond lengths typically ~1.9 Å and ~2.1 Å, respectively .
  • Spectroscopy:
    • ¹H/¹³C NMR: The keto carbonyl resonates at δ ~200–210 ppm (¹³C), while aromatic protons appear as multiplet signals (δ 7.0–8.0 ppm, ¹H) .
    • FT-IR: Strong C=O stretching (~1700 cm⁻¹) and S-H vibrations (~2550 cm⁻¹, if unprotected) .

Advanced: What strategies mitigate competing pathways during nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) stabilize transition states and enhance nucleophilicity.
  • Temperature control: Lower temperatures (−20°C to 0°C) reduce elimination side reactions (e.g., dehydrohalogenation) .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Monitoring intermediates: Use in situ techniques like HPLC-MS to track substitution products and adjust stoichiometry dynamically .

Advanced: How does the electronic interplay between bromine, iodine, and the thiol group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects: Bromine and iodine increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
  • Thiol coordination: The -SH group can act as a ligand for transition metals (e.g., Pd, Cu), modulating catalytic efficiency in Suzuki or Ullmann couplings. Pre-protection (e.g., as a thioether) is often necessary to prevent catalyst poisoning .
  • Computational modeling: DFT studies (B3LYP/6-31G*) reveal charge distribution, predicting regioselectivity in aryl halide reactions .

Advanced: What computational methods are employed to predict the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Simulate solvation effects in water, DMSO, or THF to assess hydrolytic stability.
  • pKa prediction: Tools like MarvinSketch estimate thiol group acidity (pKa ~8–10), guiding pH-controlled reactions .
  • Degradation pathways: Transition-state modeling (Gaussian 09) identifies likely breakdown products (e.g., dehalogenation or thiol oxidation) .

Basic: What safety protocols are critical when handling the thiol and halogen functionalities in this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile bromine/iodine byproducts.
  • Personal protective equipment (PPE): Nitrile gloves and lab coats prevent skin contact with thiols, which can cause irritation .
  • Storage: Keep in amber vials under inert gas (Ar/N₂) at −20°C to prevent light-induced degradation and moisture absorption .

Advanced: How can this compound serve as a precursor for designing covalent organic frameworks (COFs)?

Methodological Answer:

  • Linker synthesis: The iodophenyl group undergoes Ullmann coupling to form aryl-aryl bonds, creating porous COF backbones.
  • Functionalization: Post-synthetic modification (PSM) of the thiol group introduces sulfhydryl-based ligands for gas adsorption or catalysis .
  • Characterization: BET surface area analysis (N₂ adsorption) and PXRD validate framework porosity and crystallinity .

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